
2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound “2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction . The fluorophenyl group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure would include a thiazole ring attached to a fluorophenyl group and a carboxylic acid ethyl ester group . The exact structure would depend on the positions of these groups on the thiazole ring.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The thiazole ring might be reactive towards electrophiles, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the fluorine atom, the ester group, and the thiazole ring .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: The compound can be synthesized through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile, as demonstrated in a study by Fong et al. (2004). This process involves the presence of trifluoroacetic acid and thioamides, yielding moderate yields of thiazole-5-carboxylate esters (Fong, Janowski, Prager, & Taylor, 2004).
- Crystal Structure Analysis: Wang and Dong (2009) investigated the crystal structure of a similar compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, using X-ray crystallographic techniques. Their study provides insights into the molecular structure and bonding of such compounds (Wang & Dong, 2009).
Antimicrobial and Antitumor Applications
- Antimicrobial Activity: Dengale et al. (2019) synthesized derivatives of a similar compound, 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide, and tested their in vitro antibacterial and antifungal activity. This suggests potential applications of the compound in developing antimicrobial agents (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
- Antitumor Activity: Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, which showed inhibitory effects against liver cancer BEL-7402, indicating the potential of similar compounds in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Analytical Chemistry and Diagnostics
- Fluorescent Probes for Biothiols Detection: Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for detecting biothiols in living cells. This study highlights the compound's application in analytical chemistry and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Orientations Futures
Mécanisme D'action
Mode of Action
It’s worth noting that thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the broad biological activities associated with thiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels
Propriétés
IUPAC Name |
ethyl 2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLXXVHRXVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)

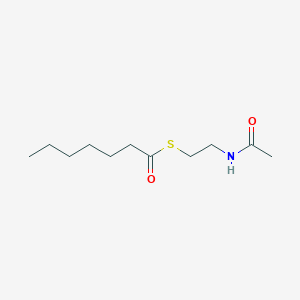
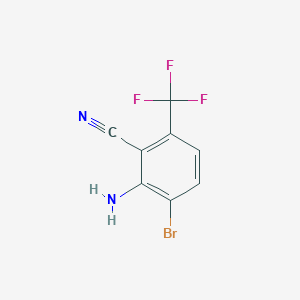
![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)

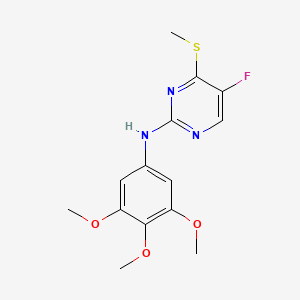
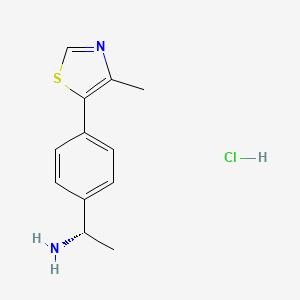
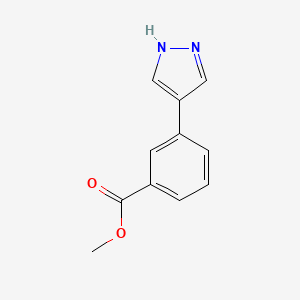
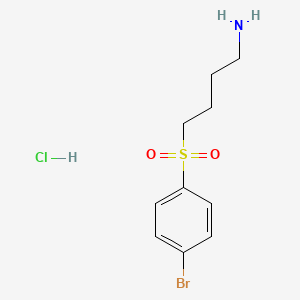
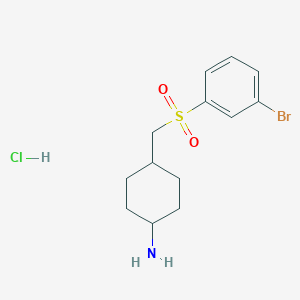
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
